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Compound of Interest

Compound Name: 4-Decene

Cat. No.: B1167543

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure of cis-4-
Decene (also known as (Z)-dec-4-ene). The information is curated to be a valuable resource
for professionals in research, science, and drug development, with a focus on detailed data
presentation, experimental methodologies, and structural visualization.

Molecular Identity and Physicochemical Properties

cis-4-Decene is an unsaturated hydrocarbon with the chemical formula CioHzo. It belongs to
the alkene family, characterized by a carbon-carbon double bond. The "cis" or "Z" designation
indicates that the alkyl groups attached to the double bond are on the same side, influencing its
molecular geometry and physical properties.[1][2]

Table 1: General and Physicochemical Properties of cis-4-Decene
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Property Value Source
IUPAC Name (2)-dec-4-ene [2]
Synonyms cis-4-Decene, (Z)-4-CioHz0 [2]
CAS Number 19398-88-0 [2]
Molecular Formula CioHzo0 [2]
Molecular Weight 140.27 g/mol [2]
Boiling Point Data not available
Density Data not available
Rotatable Bond Count 6 [2]
Complexity 72.1 [2]
LogP (Octanol-Water Partition
Coefficient) a 2l
Kovats Retention Index

982.2 - 994 [2]

(Standard non-polar)

Molecular Geometry

While experimentally determined crystal structure data for cis-4-Decene is not readily available,
its molecular geometry can be accurately predicted using computational chemistry methods
and inferred from the well-established principles of alkene structure. The presence of the cis
double bond introduces a rigid kink in the carbon chain.

Table 2: Predicted Bond Lengths and Angles for cis-4-Decene
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Bond/Angle Type Predicted Value
C4=C5 C=C double bond ~1.34 A

C3-C4. CB-C6 C-C single bond adjacent to 150 A

double bond

Other C-C C-C single bond ~1.54 A

C=C-H Vinylic C-H bond ~1.08 A

Other C-H Aliphatic C-H bond ~1.09 A

£ C3-C4=C5 Bond angle around sp2 carbon ~125°

£ H-C4=C5 Bond angle around sp? carbon ~120°

£LC-C-C Bond angle in alkyl chain ~109.5°

Note: These are typical values for cis-alkenes and may vary slightly in the actual molecule.

Synthesis of cis-4-Decene

A common and effective method for the stereoselective synthesis of cis-alkenes is the Wittig
reaction. This reaction involves the treatment of a phosphonium ylide with an aldehyde or
ketone. To synthesize cis-4-Decene, a suitable phosphonium ylide would be reacted with an
appropriate aldehyde.

Experimental Protocol: Wittig Reaction for cis-Alkene
Synthesis

This protocol provides a general framework for the synthesis of a cis-alkene via the Wittig
reaction. Specific quantities and reaction conditions may need to be optimized for the synthesis
of cis-4-Decene.

Materials:
o Appropriate alkyltriphenylphosphonium bromide

e Strong base (e.g., n-butyllithium or sodium hydride)
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e Anhydrous aprotic solvent (e.g., tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO))
o Appropriate aldehyde (e.g., hexanal for the synthesis of cis-4-decene)

o Apparatus for anhydrous reactions (e.g., oven-dried glassware, inert atmosphere)
Procedure:

e Ylide Generation: In a flame-dried, two-necked round-bottom flask under an inert
atmosphere (e.g., nitrogen or argon), suspend the alkyltriphenylphosphonium bromide in the
anhydrous solvent.

o Cool the suspension to a low temperature (e.g., 0 °C or -78 °C, depending on the base and
solvent).

o Slowly add the strong base to the suspension with vigorous stirring. The formation of the
ylide is often indicated by a color change.

o Wittig Reaction: To the freshly prepared ylide, slowly add a solution of the aldehyde in the
same anhydrous solvent.

 Allow the reaction mixture to warm to room temperature and stir for a specified time (typically
several hours) until the reaction is complete, which can be monitored by thin-layer
chromatography (TLC).

o Work-up and Purification: Quench the reaction by adding water or a saturated aqueous
solution of ammonium chloride.

o Extract the product with a suitable organic solvent (e.g., diethyl ether or pentane).

o Wash the combined organic layers with brine, dry over an anhydrous drying agent (e.qg.,
magnesium sulfate or sodium sulfate), and filter.

» Remove the solvent under reduced pressure.

» Purify the crude product by column chromatography on silica gel to isolate the cis-alkene.
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Wittig reaction pathway for cis-alkene synthesis.

Spectroscopic Characterization

Spectroscopic techniques are essential for the structural elucidation and confirmation of cis-4-

Decene.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of
the molecule.

IH NMR:

 Vinylic Protons (=C-H): The protons directly attached to the double bond are expected to
resonate in the downfield region, typically around & 5.3-5.5 ppm. Due to the cis configuration,
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the coupling constant (3J) between these protons would be in the range of 6-12 Hz.[3] These
signals will appear as multiplets due to coupling with the adjacent methylene protons.

« Allylic Protons (-CH2-C=): The protons on the carbons adjacent to the double bond (C3 and
C6) will appear at approximately  2.0-2.1 ppm. These signals will be multiplets due to
coupling with both the vinylic protons and the protons on the next carbon in the chain.

o Alkyl Protons (-CHz-): The remaining methylene protons in the alkyl chains will resonate
further upfield, typically in the range of 6 1.2-1.4 ppm.

o Methyl Protons (-CHs): The terminal methyl protons will appear as a triplet at around 6 0.9
ppm.

13C NMR:

 Vinylic Carbons (=C): The sp2 hybridized carbons of the double bond are expected to have
chemical shifts in the range of & 120-135 ppm.[4]

 Allylic Carbons (-CH2-C=): The carbons adjacent to the double bond will resonate at
approximately & 25-30 ppm.

o Alkyl Carbons (-CH2-): The other sp3 hybridized carbons in the chain will appear at various
shifts in the upfield region.

o Methyl Carbon (-CHs): The terminal methyl carbon will have a chemical shift of around 6 14
ppm.

o Sample Preparation: Dissolve a small amount of purified cis-4-Decene (typically 5-10 mg) in
a deuterated solvent (e.g., CDClIs, 0.5-0.7 mL) in an NMR tube.

o Data Acquisition: Acquire *H and 13C NMR spectra on a high-field NMR spectrometer. For 13C
NMR, a proton-decoupled spectrum is typically obtained to simplify the signals to singlets.

o Data Processing: Process the raw data (Fourier transformation, phase correction, and
baseline correction) to obtain the final spectra.

e Analysis: Integrate the 'H NMR signals to determine the relative number of protons. Analyze
the chemical shifts, multiplicities, and coupling constants to assign the signals to the specific
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General workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For cis-4-
Decene, the key absorptions are related to the C=C double bond and the C-H bonds.

Table 3: Characteristic IR Absorptions for cis-4-Decene
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Expected
Functional Group Vibration Type Wavenumber Intensity
(cm™)
=C-H Stretching 3000-3100 Medium
C-H (sp?) Stretching 2850-2960 Strong
c=C Stretching ~1650 Weak to Medium
=C-H Bending (out-of-plane)  ~700-730 Strong, Broad

The C=C stretching absorption for a cis-disubstituted alkene is often weak. The out-of-plane
bending for a cis-alkene is a characteristic broad and strong band.[5][6]

o Sample Preparation: For a liquid sample like cis-4-Decene, a thin film can be prepared by
placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

o Data Acquisition: Place the salt plates in the sample holder of an FTIR spectrometer and
acquire the spectrum. A background spectrum of the clean salt plates should be recorded
first and subtracted from the sample spectrum.

o Analysis: Identify the characteristic absorption bands and correlate them to the functional

groups present in the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule, which can aid in its identification.

For cis-4-Decene (molecular weight 140.27 g/mol ), the electron ionization (El) mass spectrum
would be expected to show a molecular ion peak (M*) at m/z 140. The fragmentation pattern of
long-chain alkenes is complex and can involve cleavage at various points along the alkyl chain,
as well as rearrangements. Common fragments would arise from the loss of alkyl radicals.
Allylic cleavage, the breaking of the bond adjacent to the double bond, is a favorable
fragmentation pathway for alkenes.

© 2025 BenchChem. All rights reserved. 8/11 Tech Support


https://orgchemboulder.com/Spectroscopy/irtutor/alkenesir.shtml
https://www.spectroscopyonline.com/view/infrared-spectroscopy-alkenes
https://www.benchchem.com/product/b1167543?utm_src=pdf-body
https://www.benchchem.com/product/b1167543?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1167543?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

GC-MS is a powerful technique for separating and identifying components of a mixture. For a
purified sample of cis-4-Decene, it provides the mass spectrum for identification.

GC Conditions:

o Column: A non-polar capillary column (e.g., DB-1 or HP-5ms) is suitable for separating
hydrocarbon isomers.[7]

o Injector Temperature: Typically set around 250 °C.

o Oven Temperature Program: A temperature program starting at a low temperature (e.g., 40
°C) and ramping up to a higher temperature (e.g., 200 °C) is used to ensure good
separation.

o Carrier Gas: Helium is commonly used as the carrier gas.
MS Conditions:
o lonization Mode: Electron lonization (El) at 70 eV.

o Mass Range: Scan a mass range that includes the molecular weight of the compound
(e.g., m/z 30-200).

Sample Injection: Inject a dilute solution of cis-4-Decene in a volatile solvent (e.g., hexane or
dichloromethane) into the GC.

Data Analysis: The GC will separate the compound based on its retention time. The mass
spectrometer will record the mass spectrum of the compound as it elutes from the column.
The resulting mass spectrum can be compared to a library of known spectra for confirmation.

.| GC Separation _ Ionization _ | Mass Analysis
(Capillary Column) (Electron Impact) (m/z)

v

»| Detection

Sample Injection Mass Spectrum

A
A

Click to download full resolution via product page

Simplified workflow of a GC-MS experiment.

© 2025 BenchChem. All rights reserved. 9/11 Tech Support


https://www.benchchem.com/product/b1167543?utm_src=pdf-body
https://www.benchchem.com/pdf/Navigating_the_Separation_of_Decene_Isomers_A_Comparative_Guide_to_Gas_Chromatography_Elution_Orders.pdf
https://www.benchchem.com/product/b1167543?utm_src=pdf-body
https://www.benchchem.com/product/b1167543?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1167543?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

This comprehensive guide provides foundational knowledge and detailed protocols relevant to
the molecular structure and characterization of cis-4-Decene. The provided data and
methodologies can be readily applied by researchers and scientists in their respective fields.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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